molecular formula C10H18N2O2 B13572821 Ethyl 3-aminoquinuclidine-3-carboxylate

Ethyl 3-aminoquinuclidine-3-carboxylate

Cat. No.: B13572821
M. Wt: 198.26 g/mol
InChI Key: HNAQQMRDAIDAMM-UHFFFAOYSA-N
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Description

Ethyl 3-aminoquinuclidine-3-carboxylate is a synthetic tertiary amine derivative featuring a bicyclic quinuclidine scaffold with an amino and an ester functional group at the 3-position. This compound has been listed in chemical catalogs as a specialty chemical for research applications, though commercial availability is currently discontinued (CymitQuimica, 2025) .

Properties

IUPAC Name

ethyl 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-14-9(13)10(11)7-12-5-3-8(10)4-6-12/h8H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAQQMRDAIDAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN2CCC1CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminoquinuclidine-3-carboxylate typically involves the reaction of quinuclidine with ethyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Quinuclidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl quinuclidine-3-carboxylate.

    Step 2: The intermediate product is then treated with ammonia to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminoquinuclidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted quinuclidine derivatives.

Scientific Research Applications

Ethyl 3-aminoquinuclidine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-aminoquinuclidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Structural Similarities and Differences :

  • Core Structure: Ethyl 3-aminoquinuclidine-3-carboxylate contains a saturated bicyclic quinuclidine ring, while ethyl 4-chloro-8-nitroquinoline-3-carboxylate is based on an aromatic quinoline scaffold.
  • Substituents: The quinuclidine derivative has an amino group (-NH₂) and ester (-COOEt) at the 3-position. In contrast, the quinoline analog features a nitro (-NO₂) group at the 8-position, a chloro (-Cl) substituent at the 4-position, and an ester at the 3-position .

Physicochemical and Functional Implications :

  • Solubility: The quinuclidine’s saturated structure may improve solubility in polar solvents compared to the aromatic quinoline system.
  • Applications: Quinoline derivatives are well-documented in antimicrobial and anticancer research due to their planar aromatic systems. The quinuclidine analog’s applications remain speculative, though its tertiary amine structure could be relevant in neurotransmitter analog synthesis.
Property This compound Ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Core Structure Saturated quinuclidine Aromatic quinoline
Key Substituents -NH₂, -COOEt at 3-position -Cl (4-position), -NO₂ (8-position), -COOEt (3-position)
Reported Bioactivity No data available No hazard or bioactivity data disclosed
Commercial Status (2025) Discontinued Available (CAS 131548-98-6)
Ethyl Carboxylate Derivatives in Natural Product Extracts

Ethyl carboxylate moieties are common in natural product isolation (e.g., ethyl acetate extracts of turmeric, ginger, and Dicranoloma reflexum) . However, these compounds are distinct from this compound:

  • Origin: Natural ethyl carboxylates are typically secondary metabolites (e.g., curcuminoids, gingerols), whereas the quinuclidine derivative is synthetic.
  • Functionality: Natural compounds lack the quinuclidine core and tertiary amine group, focusing instead on phenolic or terpenoid structures.

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